

# L-Citrulline vs. Citrulline Malate: A Comparative Guide to a Popular Ergogenic Aid

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## Compound of Interest

Compound Name: Citrulline malate

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In the landscape of athletic performance enhancement, L-citrulline and its salt form, **citrulline malate**, have emerged as prominent supplements, particularly for their purported benefits in improving exercise performance. This guide provides an objective comparison of L-citrulline and **citrulline malate**, delving into their mechanisms of action, supported by experimental data, and detailed methodologies from key clinical trials. The information is tailored for researchers, scientists, and professionals in drug development to offer a comprehensive understanding of the current scientific standing of these two compounds.

## Mechanistic Differences: The Role of Malate

The primary distinction between L-citrulline and **citrulline malate** lies in the addition of malate, an intermediate in the Krebs cycle (also known as the citric acid cycle). While both supplements aim to increase the body's levels of L-arginine and subsequently nitric oxide (NO), **citrulline malate** is theorized to offer an additional advantage by directly influencing energy metabolism.

### L-Citrulline's Primary Pathway: Nitric Oxide Synthesis

L-citrulline is a non-essential amino acid that plays a crucial role in the urea cycle. When supplemented, it is efficiently converted to L-arginine in the kidneys.<sup>[1][2]</sup> This bypasses the extensive breakdown of L-arginine in the liver (first-pass metabolism) that occurs with direct L-arginine supplementation, making L-citrulline a more effective precursor for increasing plasma L-arginine levels.<sup>[1]</sup> Elevated L-arginine levels then fuel the activity of nitric oxide synthase (NOS) to produce nitric oxide.

Nitric oxide is a potent vasodilator, meaning it widens blood vessels, leading to increased blood flow to working muscles.[1][3] This enhanced perfusion is hypothesized to deliver more oxygen and nutrients to the muscle tissue, thereby improving endurance, reducing fatigue, and enhancing recovery.[2][3]

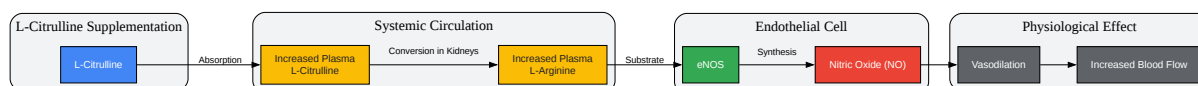
Another key mechanism attributed to L-citrulline is its role in ammonia clearance. During intense exercise, ammonia accumulation is a significant contributor to muscle fatigue. L-citrulline, as part of the urea cycle, helps to detoxify and eliminate ammonia from the body.[4][5]

### Citrulline Malate: A Dual-Action Hypothesis

**Citrulline malate** combines L-citrulline with malic acid. The proposed benefit of this combination is a synergistic effect. In addition to the nitric oxide-boosting and ammonia-clearing properties of L-citrulline, the malate component is thought to directly participate in the Krebs cycle.[1] The Krebs cycle is the primary pathway for aerobic energy production (ATP) in the mitochondria. By providing an exogenous source of malate, it is hypothesized that the efficiency of the Krebs cycle can be enhanced, leading to greater ATP production and improved phosphocreatine recovery after exercise.[6][7]

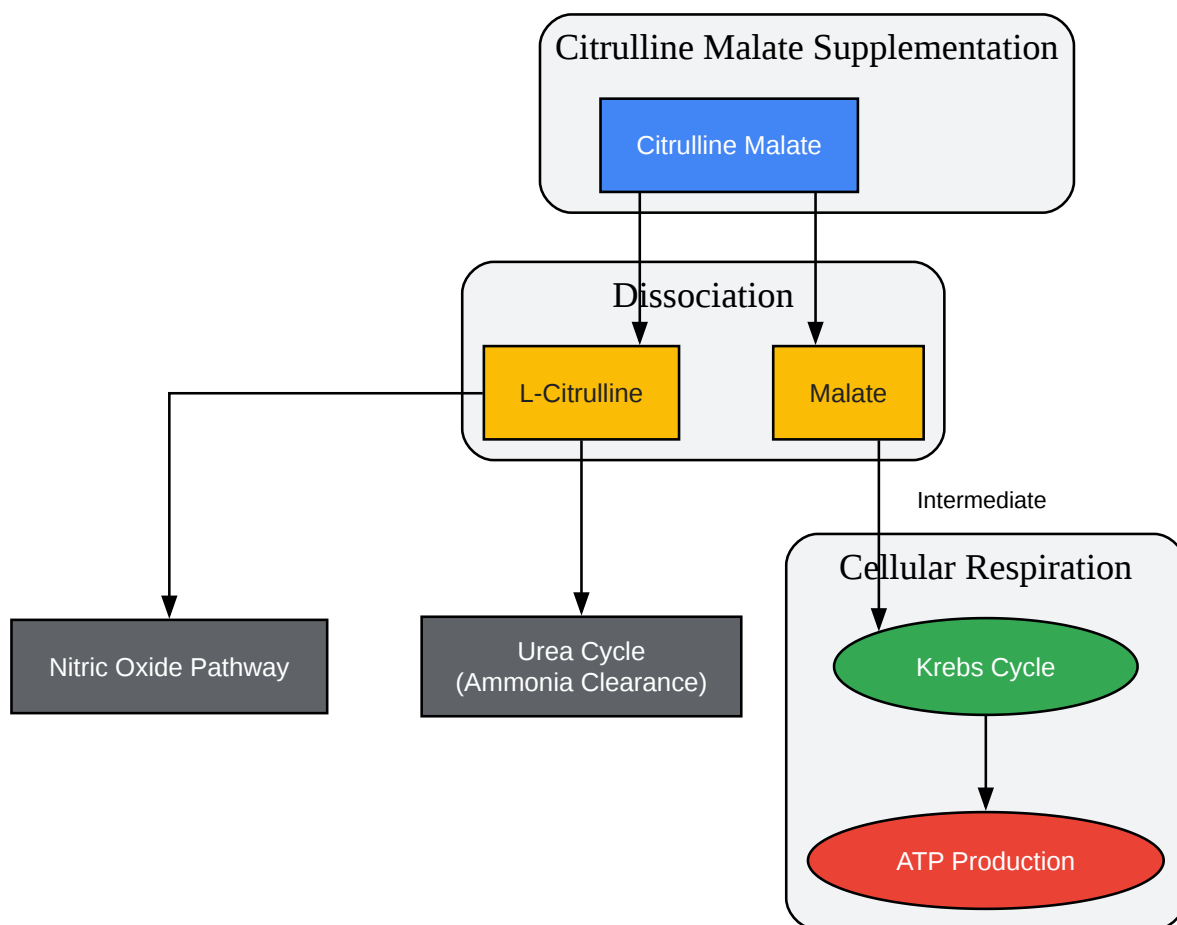
## Signaling Pathways and Experimental Workflow

To visualize the proposed mechanisms of action and a typical experimental workflow for studying these supplements, the following diagrams are provided.



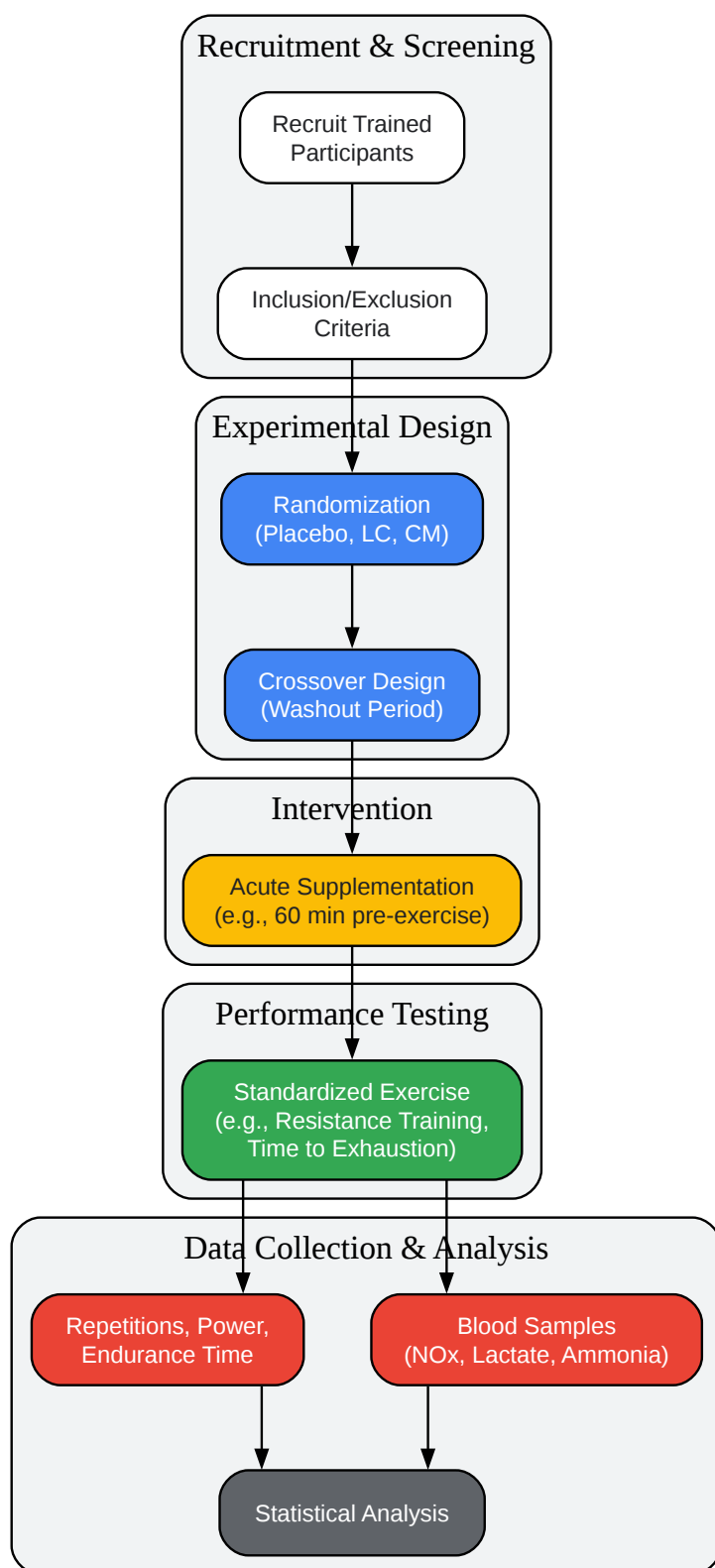
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**Caption:** L-Citrulline to Nitric Oxide Pathway.



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**Caption:** Proposed Dual Mechanism of **Citrulline Malate**.



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**Caption:** General Experimental Workflow.

## Comparative Efficacy: Evidence from Clinical Trials

The ergogenic effects of L-citrulline and **citrulline malate** have been investigated in numerous studies, with results often being equivocal. Below is a summary of quantitative data from key studies directly comparing or independently evaluating these supplements.

### Resistance Exercise Performance

Study	Supplement Protocol	Participant Characteristics	Exercise Protocol	Key Findings
Bayat et al. (2025) <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>	8 g L-citrulline (LC) or 12 g citrulline malate (CM) daily for 6 weeks	33 resistance-trained men	6-week resistance training program	Both LC and CM groups showed a significant increase in upper body repetitions to failure compared to placebo. No significant difference was observed between the LC and CM groups. Post-exercise nitric oxide metabolites were significantly higher in the CM group and marginally higher in the LC group compared to placebo.
Vårvik et al. (2021) <a href="#">[10]</a>	Meta-analysis of 8 studies	137 participants (strength-trained and untrained)	Upper and lower body resistance exercises to failure	Citrulline malate supplementation (6-8 g) resulted in a small but significant increase in repetitions to failure compared to placebo.

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Gonzalez et al. (2023)[ <a href="#">11</a> ]	8 g L-citrulline (acute dose)	18 recreationally resistance- trained men and women	Isometric mid- thigh pull, ballistic bench press, and strength- endurance bench press	A single 8 g dose of L-citrulline did not enhance isometric force production, muscle endurance, or muscle oxygenation.
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## Endurance Exercise Performance

Study	Supplement Protocol	Participant Characteristics	Exercise Protocol	Key Findings
Rhim et al. (2020)[12]	Meta-analysis of 9 studies	158 young healthy adults	Time-to-exhaustion (TTE) and time-to-completion (TTC) tasks	No significant improvement in TTE or TTC was found with citrulline supplementation.
Suzuki et al. (2016)[13]	2.4 g/day L-citrulline for 7 days	Healthy trained males	4 km cycling time trial	L-citrulline supplementation significantly reduced the time to complete the time trial compared to placebo.
Bendahan et al. (2002)[14][15][16]	6 g/day citrulline malate for 15 days	18 men with fatigue	Finger flexions	CM ingestion led to a 34% increase in the rate of oxidative ATP production during exercise and a 20% increase in the rate of phosphocreatine recovery.

## Detailed Experimental Protocols

A critical evaluation of the efficacy of these supplements requires a thorough understanding of the methodologies employed in clinical trials.

Bayat et al. (2025): A Direct Comparison in Resistance-Trained Men[1][8][9]

- Objective: To compare the effects of chronic supplementation with L-citrulline versus **citrulline malate** on resistance training performance.
- Participants: Thirty-three resistance-trained men were matched based on body mass.
- Intervention: Participants were randomly assigned to one of three groups:
  - L-Citrulline (LC) group: 8 g of L-citrulline daily.
  - **Citrulline Malate** (CM) group: 12 g of **citrulline malate** daily (providing approximately 8.4 g of L-citrulline).
  - Placebo (PL) group. Supplementation was administered for six weeks in conjunction with a supervised resistance training program.
- Performance Assessment:
  - Muscular strength was assessed via one-repetition maximum (1RM) on the hack squat and bench press.
  - Muscular endurance was measured by repetitions to failure on the hack squat, leg extension, bench press, and incline press.
- Biomarker Analysis: Blood samples were collected to measure nitric oxide metabolites, lactate, and urea.

Gonzalez et al. (2023): Acute L-Citrulline Supplementation[[11](#)]

- Objective: To examine the acute effects of L-citrulline supplementation on resistance exercise performance and muscle oxygenation.
- Participants: Eighteen recreationally resistance-trained men and women.
- Intervention: A randomized, crossover design was used where participants received either 8 g of L-citrulline or a placebo one hour before testing.
- Performance Assessment:

- Isometric mid-thigh pull for maximal force production.
- Ballistic bench press at 75% of 1RM to measure velocity and power.
- Five sets of bench press to failure at 75% of 1RM to assess strength-endurance.
- Physiological Monitoring: Muscle oxygenation was measured throughout the strength-endurance protocol.

## Conclusion and Future Directions

The existing body of evidence presents a nuanced picture of the ergogenic effects of L-citrulline and **citrulline malate**. While the theoretical framework for their mechanisms of action is plausible, the translation to consistent and significant performance improvements in human trials remains a subject of debate.

For resistance exercise, there is some evidence to suggest that both L-citrulline and **citrulline malate** can enhance muscular endurance, particularly in the upper body, with chronic supplementation appearing more effective than acute doses.<sup>[1]</sup> However, a direct comparison study found no significant difference between the two forms when the L-citrulline dose was matched.<sup>[1]</sup> This finding questions the synergistic ergogenic role of malate in the context of resistance training.

In terms of endurance performance, the results are more inconsistent. While some studies have shown benefits in time trial performance with L-citrulline, meta-analyses have not found a consistent effect on time to exhaustion or time to completion.<sup>[12]</sup> The study by Bendahan et al. (2002) reporting increased ATP production with **citrulline malate** is frequently cited, but this was in a study on fatigued individuals performing a low-intensity task, and these findings may not be generalizable to trained athletes.<sup>[14][15][16]</sup>

For researchers and professionals in drug development, several key areas warrant further investigation:

- Dose-Response Relationship: The optimal dosing strategy for both L-citrulline and **citrulline malate** for different types of exercise is yet to be definitively established.

- **Impact of Training Status:** The ergogenic effects may be more pronounced in less trained individuals, and further research is needed to clarify the benefits in elite athletes.
- **Direct Mechanistic Studies:** More research is required to directly measure the proposed effects on muscle energetics and ammonia buffering during exercise in humans to validate the hypothesized mechanisms.
- **Long-Term Safety and Efficacy:** While generally considered safe, the long-term effects of high-dose supplementation on various physiological systems should be further investigated.

In conclusion, while both L-citrulline and **citrulline malate** show promise as ergogenic aids, their efficacy is not universally established and may be dependent on the specific exercise modality, training status of the individual, and the supplementation protocol. The purported additional benefit of malate in **citrulline malate** is not strongly supported by the current comparative evidence for resistance exercise performance. Further well-controlled clinical trials are necessary to fully elucidate the performance-enhancing capabilities of these supplements.

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